(5Z)-5-{[5-(4-acetylphenyl)furan-2-yl]methylidene}-2-(4-butoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
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Overview
Description
The compound “(5Z)-5-{[5-(4-acetylphenyl)furan-2-yl]methylidene}-2-(4-butoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one” is a synthetic organic molecule that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “(5Z)-5-{[5-(4-acetylphenyl)furan-2-yl]methylidene}-2-(4-butoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one” typically involves multi-step organic reactions. The starting materials may include 4-acetylphenyl furan, 4-butoxyphenyl thiazole, and other reagents. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis procedures. This may include optimizing reaction conditions, using continuous flow reactors, and implementing purification techniques such as crystallization or chromatography to achieve large-scale production.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Reduction: The addition of hydrogen atoms or removal of oxygen atoms.
Substitution: The replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens or nucleophiles under specific conditions.
Major Products
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules or as a reagent in various organic reactions.
Biology
In biological research, the compound may be investigated for its potential biological activity, such as antimicrobial, anticancer, or enzyme inhibition properties.
Medicine
In medicinal chemistry, the compound could be explored for its potential therapeutic effects and as a lead compound for drug development.
Industry
In the industrial sector, the compound may find applications in the development of new materials, such as polymers or coatings, due to its unique structural properties.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its interaction with molecular targets. These targets could include enzymes, receptors, or other biomolecules. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interaction with cellular components.
Comparison with Similar Compounds
Similar Compounds
- (5Z)-5-{[5-(4-methylphenyl)furan-2-yl]methylidene}-2-(4-butoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
- (5Z)-5-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-2-(4-butoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
Uniqueness
The uniqueness of “(5Z)-5-{[5-(4-acetylphenyl)furan-2-yl]methylidene}-2-(4-butoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one” lies in its specific functional groups and structural arrangement, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C27H23N3O4S |
---|---|
Molecular Weight |
485.6 g/mol |
IUPAC Name |
(5Z)-5-[[5-(4-acetylphenyl)furan-2-yl]methylidene]-2-(4-butoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C27H23N3O4S/c1-3-4-15-33-21-11-9-20(10-12-21)25-28-27-30(29-25)26(32)24(35-27)16-22-13-14-23(34-22)19-7-5-18(6-8-19)17(2)31/h5-14,16H,3-4,15H2,1-2H3/b24-16- |
InChI Key |
JLEUVQHPRHTCHC-JLPGSUDCSA-N |
Isomeric SMILES |
CCCCOC1=CC=C(C=C1)C2=NN3C(=O)/C(=C/C4=CC=C(O4)C5=CC=C(C=C5)C(=O)C)/SC3=N2 |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C2=NN3C(=O)C(=CC4=CC=C(O4)C5=CC=C(C=C5)C(=O)C)SC3=N2 |
Origin of Product |
United States |
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